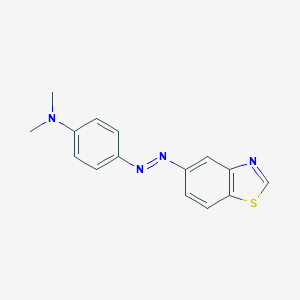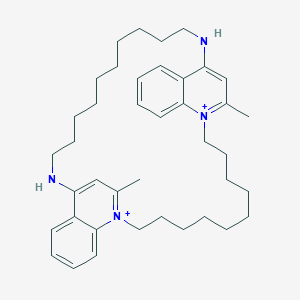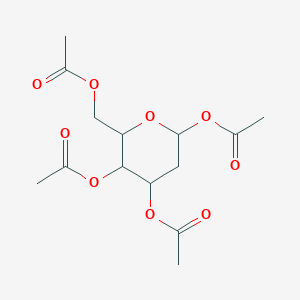
2,6-Bis(alpha-hydroxybenzyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Bis(alpha-hydroxybenzyl)pyridine, also known as DHBP, is a compound that has been extensively studied in scientific research due to its potential therapeutic applications. DHBP is a pyridine derivative that is synthesized through a multistep process.
Mechanism of Action
The mechanism of action of 2,6-Bis(alpha-hydroxybenzyl)pyridine is not fully understood. However, studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and reduce oxidative stress. This compound has also been shown to activate the Nrf2/ARE pathway, which plays a role in protecting cells from oxidative stress.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. This compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This compound has also been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes. This compound has been shown to have neuroprotective effects by reducing neuronal damage and improving cognitive function.
Advantages and Limitations for Lab Experiments
2,6-Bis(alpha-hydroxybenzyl)pyridine has several advantages for lab experiments. This compound is relatively easy to synthesize and is stable under normal laboratory conditions. This compound has also been shown to have low toxicity and is well-tolerated by animals. However, this compound has some limitations for lab experiments. This compound is not very water-soluble, which can make it difficult to administer to animals. This compound also has a relatively short half-life, which can make it difficult to study its long-term effects.
Future Directions
There are several future directions for research on 2,6-Bis(alpha-hydroxybenzyl)pyridine. One direction is to further investigate the mechanism of action of this compound. Another direction is to study the potential use of this compound in the treatment of other diseases, such as autoimmune diseases and infectious diseases. Additionally, future research could focus on developing more water-soluble forms of this compound and studying the long-term effects of this compound on animals.
Conclusion
In conclusion, this compound is a compound that has been extensively studied in scientific research due to its potential therapeutic applications. This compound has anti-inflammatory, antioxidant, and neuroprotective properties and has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders, as well as cancer, diabetes, and cardiovascular diseases. This compound is relatively easy to synthesize and is stable under normal laboratory conditions, but has some limitations for lab experiments. Future research could focus on further investigating the mechanism of action of this compound and studying its potential use in the treatment of other diseases.
Synthesis Methods
The synthesis of 2,6-Bis(alpha-hydroxybenzyl)pyridine involves a multistep process that begins with the reaction of 2,6-lutidine with paraformaldehyde to form 2,6-bis(formylmethyl)pyridine. This intermediate compound is then reacted with sodium borohydride to form 2,6-bis(methanolmethyl)pyridine. The final step involves the reaction of this compound with benzyl chloride to form this compound.
Scientific Research Applications
2,6-Bis(alpha-hydroxybenzyl)pyridine has been extensively studied in scientific research due to its potential therapeutic applications. This compound has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties. This compound has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. This compound has also been studied for its potential use in the treatment of cancer, diabetes, and cardiovascular diseases.
Properties
Molecular Formula |
C19H17NO2 |
|---|---|
Molecular Weight |
291.3 g/mol |
IUPAC Name |
[6-[hydroxy(phenyl)methyl]pyridin-2-yl]-phenylmethanol |
InChI |
InChI=1S/C19H17NO2/c21-18(14-8-3-1-4-9-14)16-12-7-13-17(20-16)19(22)15-10-5-2-6-11-15/h1-13,18-19,21-22H |
InChI Key |
BLYVGYMKKWGWCG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=NC(=CC=C2)C(C3=CC=CC=C3)O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=NC(=CC=C2)C(C3=CC=CC=C3)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(Z)-1,2-diphenylethenyl]morpholine](/img/structure/B230936.png)


![7-Methyl-12-methylidene-3,6,10,15-tetraoxapentacyclo[12.2.1.02,4.05,7.09,13]heptadec-1(17)-ene-11,16-dione](/img/structure/B230951.png)




![1-[(2-Methoxy-5-methylphenyl)sulfonyl]piperidine](/img/structure/B230981.png)



